![molecular formula C16H26N6O3 B4237185 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
This chemical compound belongs to a class of purine derivatives, which have been studied for various biological activities, including cardiovascular effects. Its structure includes a purine base with specific substituents that contribute to its unique chemical and physical properties, making it a subject of interest for pharmacological and chemical studies.
Synthesis Analysis
The synthesis of such compounds involves multi-step chemical reactions, starting from purine bases and incorporating specific functional groups through reactions such as alkylation and amination. For instance, compounds similar to the target molecule have been synthesized for their cardiovascular activity, where substituents at the 8-alkylamino position and the hydroxypropyl group at the 7 position play crucial roles in the activity of these molecules (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds has been analyzed through techniques like X-ray crystallography, revealing detailed geometry of the purine system and substituent positions. For example, a related compound demonstrated typical geometry with planar fused rings and specific substituent conformations, indicating the impact of structure on its physical and chemical properties (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-18-6-8-21(9-7-18)11-12-17-14-13(22(12)5-4-10-23)15(24)20(3)16(25)19(14)2/h23H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVTTCWQWALAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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